![molecular formula C13H12BFO3 B14028482 (2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)
(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid is a boronic acid derivative with the molecular formula C13H12BFO3. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxy-[1,1’-biphenyl]-3-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron group to the target molecule. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst coordinates with the boronic acid and the aryl halide, enabling the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Uniqueness
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications where precise control over reactivity and selectivity is required .
Propriétés
Formule moléculaire |
C13H12BFO3 |
|---|---|
Poids moléculaire |
246.04 g/mol |
Nom IUPAC |
(2-fluoro-5-methoxy-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H12BFO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8,16-17H,1H3 |
Clé InChI |
KQXNLVNDCYTXQN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)C2=CC=CC=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


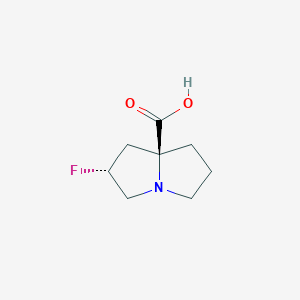

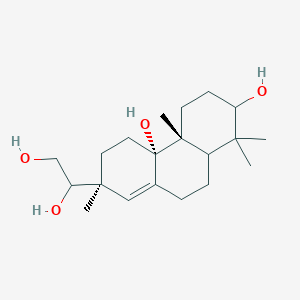
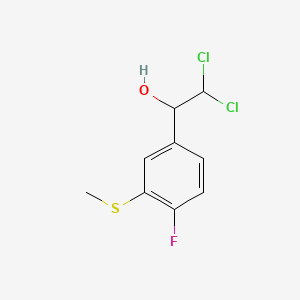
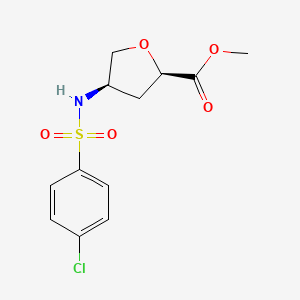
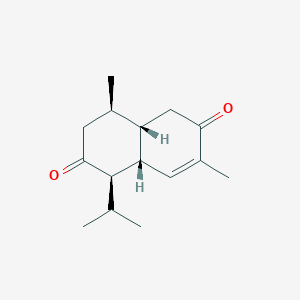
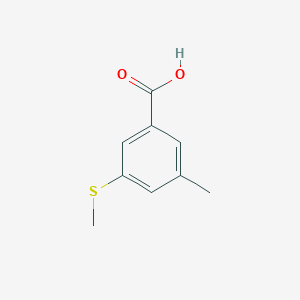
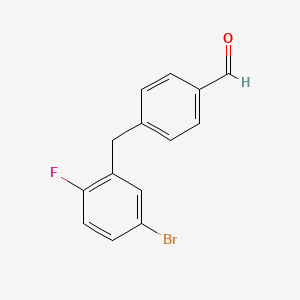
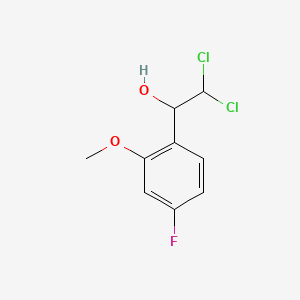

![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
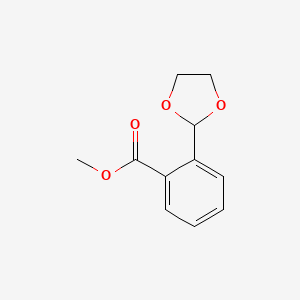
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
